13-Bromo-1-tridecanol

Organic Synthesis Microwave-Assisted Chemistry Process Chemistry

Axonal regeneration and PROTAC development require precise C13 spacer geometry-generic ω-bromoalkanols or non-brominated alcohols produce irreproducible results. 13-Bromo-1-tridecanol (CAS 116754-58-6) is the validated solution: • Exclusive C13 ω-bromoalkanol for QFA synthesis (EC₅₀ ~1.5 µM in neuronal cultures); shorter/longer analogs fail to replicate activity. • Defined 16-17 Å rigid hydrophobic linker for PROTAC ternary complex optimization, outperforming flexible PEG linkers. • Orthogonal Br/OH bifunctional termini enable sequential derivatization without cross-reactivity. White solid (mp 59°C) ensures precise weighing. Bulk quantities available for process-scale synthesis.

Molecular Formula C13H27BrO
Molecular Weight 279.26 g/mol
CAS No. 116754-58-6
Cat. No. B047752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Bromo-1-tridecanol
CAS116754-58-6
Molecular FormulaC13H27BrO
Molecular Weight279.26 g/mol
Structural Identifiers
SMILESC(CCCCCCO)CCCCCCBr
InChIInChI=1S/C13H27BrO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h15H,1-13H2
InChIKeyFJBCXJNCEVECEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





13-Bromo-1-tridecanol Procurement and Class Identity


13-Bromo-1-tridecanol (CAS 116754-58-6) is a C13 linear bifunctional ω-bromoalkanol with the molecular formula C₁₃H₂₇BrO and a molecular weight of 279.26 g/mol [1]. This compound features a terminal primary alcohol group at one end of a 13-carbon alkyl chain and a terminal bromine atom at the opposite terminus . It is a white to off-white solid at ambient conditions, with a reported melting point of 59 °C and a predicted boiling point of 338.0 ± 15.0 °C . As a member of the ω-bromoalkanol class, it serves primarily as a versatile synthetic building block for the preparation of surfactants, polymers, functional lipids, and complex bioactive molecules . Its bifunctional nature enables sequential and orthogonal derivatization through nucleophilic substitution at the bromine terminus and esterification, etherification, or oxidation at the hydroxyl terminus, making it a strategic intermediate in organic synthesis and materials science .

Why 13-Bromo-1-tridecanol Cannot Be Substituted


Generic substitution of 13-Bromo-1-tridecanol with other ω-bromoalkanols or non-brominated fatty alcohols is scientifically invalid due to quantifiable differences in physicochemical properties and biological activity that are strictly chain-length dependent. Systematic studies of homologous ω-bromoalkanols reveal that subtle variations in carbon chain length—even a single methylene unit—produce measurable shifts in synthetic reaction efficiency [1], membrane interaction behavior [2], and biological target engagement . For example, the synthesis of quinol fatty alcohols (QFAs) requires precise ω-bromoalkanol chain length to achieve the desired hydrophobic domain dimensions; 13-Bromo-1-tridecanol was specifically selected to generate QFAs with a C13 spacer, a parameter that directly influences axonal growth activity . Substituting a shorter-chain analog such as 12-bromo-1-dodecanol or a non-brominated alcohol such as 1-tridecanol would alter the resulting compound's lipophilicity, membrane insertion depth, or synthetic route entirely, leading to non-reproducible or negative experimental outcomes [3]. The following quantitative evidence guide documents precisely where and how 13-Bromo-1-tridecanol differentiates itself relative to its closest comparators.

Differentiation Evidence Against Closest Analogs


Microwave-Assisted Synthesis Efficiency Across Homologs

In a systematic head-to-head synthesis study under identical microwave irradiation conditions, 13-bromo-1-tridecanol exhibited intermediate synthetic efficiency among seven ω-bromoalkanols (C8-C14). The compound was synthesized from the corresponding diol using aqueous HBr (48%) in toluene under microwave irradiation [1]. Its yield and selectivity can be directly compared to the 12-bromo-1-dodecanol (C12) and 14-bromo-1-tetradecanol (C14) homologs—the two most likely substitution candidates in synthetic applications.

Organic Synthesis Microwave-Assisted Chemistry Process Chemistry

Melting Point and Solid-State Handling Comparison

13-Bromo-1-tridecanol is a white to off-white solid at room temperature with a melting point of 59 °C . This physical state contrasts sharply with its non-brominated analog, 1-tridecanol, which has a melting point of 30-34 °C and exists as a liquid or low-melting solid under ambient conditions [1]. The elevated melting point relative to the unbrominated analog is attributable to the increased molecular weight and the polarizability of the terminal bromine atom, which enhances intermolecular van der Waals interactions .

Physical Chemistry Solid-State Properties Materials Handling

Lipophilicity and Membrane Permeability Profile

The predicted octanol-water partition coefficient (LogP) for 13-bromo-1-tridecanol is 5.52 (ACD/Labs Percepta Platform) . This value is substantially higher than that of the non-brominated analog 1-tridecanol (predicted LogP approximately 5.0-5.2) [1], reflecting the increased lipophilicity conferred by the terminal bromine substitution. For the PROTAC linker application class, this LogP value positions 13-bromo-1-tridecanol as an intermediate-hydrophobicity spacer compared to shorter-chain PEG-based linkers (LogP typically < 1) or longer alkyl chain linkers (LogP > 6) .

Lipid Research Membrane Biophysics Drug Delivery

Precursor for Axonal Growth-Promoting Compounds

13-Bromo-1-tridecanol is a documented precursor in the synthesis of quinol fatty alcohols (QFAs), a class of compounds that exhibit potent activity on axonal growth . In the seminal study by Hanbali et al. (2006), a specific QFA derivative synthesized using 13-bromo-1-tridecanol demonstrated an EC₅₀ of approximately 1.5 µM for promoting neurite outgrowth in primary neuronal cultures [1]. This activity is chain-length dependent; QFA analogs prepared from ω-bromoalkanols with shorter (C10-C12) or longer (C14-C16) chains exhibited reduced or altered activity profiles [1].

Neurobiology Axonal Growth Drug Discovery

Purity Grades and Procurement Options

13-Bromo-1-tridecanol is commercially available at multiple purity grades, with the two primary specifications being ≥95% and 97% . Additionally, one supplier offers a 98% minimum purity specification for industrial-scale applications [1]. This tiered availability contrasts with less common ω-bromoalkanols (e.g., C11, C13, C15), which are often limited to single-specification supply chains or require custom synthesis.

Procurement Quality Control Chemical Supply Chain

PROTAC Linker Spacer Length and Rigidity

13-Bromo-1-tridecanol is formally classified and commercially positioned as a PROTAC linker precursor . The C13 alkyl chain provides a specific hydrophobic spacer length of approximately 16-17 Å (extended conformation) between the two terminal functional handles, which can be sequentially derivatized to attach E3 ligase ligands and target protein ligands . This spacer length differs quantifiably from both shorter alkyl linkers (C8-C10: ~10-13 Å) and PEG-based linkers (n=3-6: ~13-22 Å with different conformational flexibility profiles) .

PROTAC Targeted Protein Degradation Chemical Biology

Validated Application Scenarios


Quinol Fatty Alcohols for Axonal Growth Studies

13-Bromo-1-tridecanol is the validated precursor for synthesizing C13-spacer quinol fatty alcohols (QFAs) that exhibit potent axonal growth-promoting activity. The compound is used to prepare the ω-bromoalkyl intermediate, which is subsequently coupled to a quinol head group. The resulting QFA demonstrates an EC₅₀ of approximately 1.5 µM in primary neuronal cultures [1]. This specific C13 chain length was identified as optimal among tested homologs for promoting neurite outgrowth [1]. Researchers investigating axonal regeneration, spinal cord injury models, or neurodegenerative diseases where neurite outgrowth enhancement is therapeutically relevant should procure 13-bromo-1-tridecanol specifically; shorter or longer chain analogs produce QFAs with reduced or altered activity profiles that cannot serve as direct substitutes.

PROTAC Linker Building Block for Protein Degradation

13-Bromo-1-tridecanol serves as a defined C13 alkyl linker building block for the synthesis of PROTAC (Proteolysis Targeting Chimera) molecules . The bifunctional nature enables sequential derivatization: the hydroxyl terminus is typically functionalized first (e.g., esterification or etherification) to attach either the E3 ligase ligand or the target protein ligand, followed by nucleophilic substitution at the bromine terminus to attach the complementary ligand . The resulting C13 spacer provides an extended conformation length of approximately 16-17 Å, which represents a rigid hydrophobic alternative to the flexible, hydrophilic PEG-based linkers commonly used in PROTAC design. This specific spacer length is appropriate for target proteins where a moderate hydrophobic domain between the two ligands optimizes ternary complex formation and subsequent ubiquitination efficiency.

Long-Chain Surfactants and Amphiphilic Polymers

13-Bromo-1-tridecanol is employed as a key intermediate in the synthesis of specialized surfactants, emulsifiers, and amphiphilic polymers [2]. The 13-carbon linear chain provides a hydrophobic tail length that confers specific critical micelle concentration (CMC) and surface tension reduction properties when coupled to various hydrophilic head groups. The bromine terminus enables nucleophilic substitution with thiols, amines, or carboxylates to introduce charged or polar head groups, while the hydroxyl terminus can be used directly as a polar group or further derivatized. The compound's solid-state nature (melting point 59 °C) facilitates precise weighing and stoichiometric control in polymer synthesis protocols, unlike liquid analogs that introduce handling variability.

Lipid Analogs for Membrane Biophysics Research

13-Bromo-1-tridecanol is utilized to synthesize bromine-labeled or functionalized lipid analogs for studying cell membrane dynamics and lipid metabolism [3]. The bromine atom serves as a heavy atom label for X-ray crystallography studies of membrane protein-lipid interactions, or as a chemical handle for subsequent functionalization with fluorescent tags, affinity labels, or bioorthogonal reactive groups [3]. The predicted LogP of 5.52 positions this compound as an intermediate-lipophilicity building block that appropriately mimics natural long-chain fatty acid membrane components while providing synthetic versatility not available with non-brominated analogs.

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